molecular formula C16H25N3O4S B4441687 1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide

Cat. No. B4441687
M. Wt: 355.5 g/mol
InChI Key: DARFCOJUCFBOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide, also known as DMAP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DMAP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide involves the activation of carboxylic acids through the formation of an acylating agent. 1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide reacts with the carboxylic acid to form an acyloxy compound, which is then attacked by a nucleophile to form the desired product. 1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide has also been found to act as a nucleophile in certain reactions.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide has no known biochemical or physiological effects in humans. However, it has been found to be toxic to some organisms, including fish and algae. 1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.

Advantages and Limitations for Lab Experiments

1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide has several advantages as a reagent and catalyst in lab experiments. It is readily available, relatively inexpensive, and easy to handle. 1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide has also been found to be highly selective and efficient in various organic reactions. However, 1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide has some limitations, including its toxicity to some organisms and its potential to form unwanted by-products in certain reactions.

Future Directions

There are several future directions for the use of 1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide in scientific research. One area of interest is the development of new synthetic methods using 1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide as a catalyst. Another area of interest is the use of 1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to understand the toxicity of 1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide to different organisms and its potential environmental effects.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide has been used in scientific research as a reagent for the activation of carboxylic acids. It has also been used as a catalyst in various organic reactions, including esterification, amidation, and acylation. 1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide has been found to be an effective catalyst for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-18(2)24(21,22)19-10-8-13(9-11-19)16(20)17-12-14-6-4-5-7-15(14)23-3/h4-7,13H,8-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARFCOJUCFBOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide
Reactant of Route 6
1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.